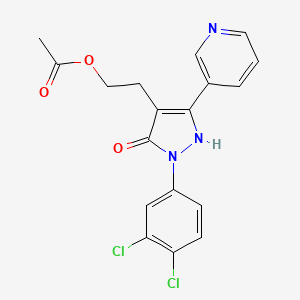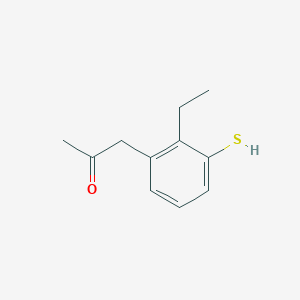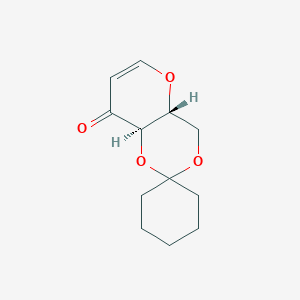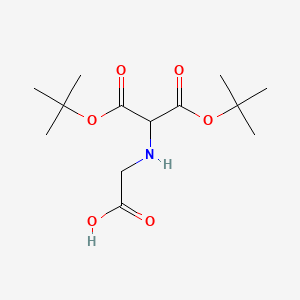
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis-tert-butoxycarbonylmethylamino)acetic acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Bis-tert-butoxycarbonylmethylamino)acetic acid typically involves the reaction of tert-butyl chloroformate with amino acids or amines in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (Bis-tert-butoxycarbonylmethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Acidic conditions using trifluoroacetic acid for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
(Bis-tert-butoxycarbonylmethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes .
Mécanisme D'action
The mechanism of action of (Bis-tert-butoxycarbonylmethylamino)acetic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection.
Fmoc-protected amino acids: Another common protecting group used in peptide synthesis.
Cbz-protected amino acids: Benzyl carbamate is another protecting group used in organic synthesis
Uniqueness: (Bis-tert-butoxycarbonylmethylamino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic reactions. This dual protection is particularly useful in complex peptide synthesis where multiple amino groups need to be protected .
Propriétés
Formule moléculaire |
C13H23NO6 |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16) |
Clé InChI |
YPOPDWLICAWSKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


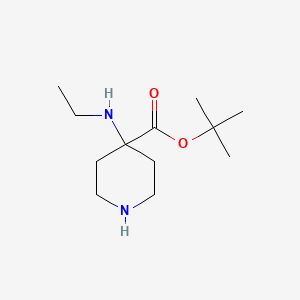
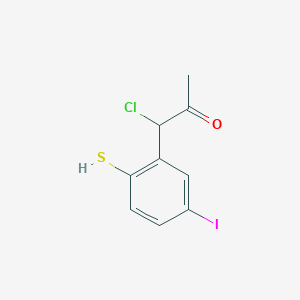

![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

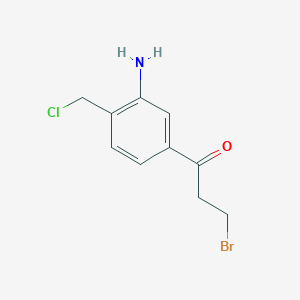
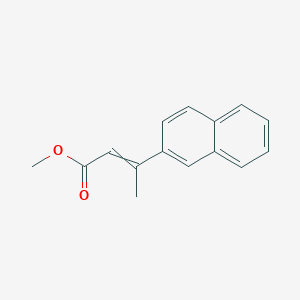

![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
